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Tenovin-1 Specificity Profile Across Sirtuins

Sirtuin
Isoform

Primary
Localization

Reported Activity of
Tenovin-1

Key Experimental Evidence

SIRT1 Nucleus Potent inhibitor [1] Known primary target; increases p53
acetylation [1]

SIRT2 Cytoplasm Potent inhibitor [1] Known primary target; increases α-
tubulin acetylation [1]

SIRT3 Mitochondria Weak inhibitor [1] Shows much weaker activity compared
to SIRT1/2 [1]

SIRT4 Mitochondria No reported activity
[1]

Activity against SIRT4 was not reported
[1]

SIRT5 Mitochondria No reported activity
[1]

Activity against SIRT5 was not reported
[1]

SIRT6 Nucleus No reported activity
[1]

Activity against SIRT6 was not reported
[1]
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Sirtuin
Isoform

Primary
Localization

Reported Activity of
Tenovin-1

Key Experimental Evidence

SIRT7 Nucleus No reported activity
[1]

Activity against SIRT7 was not reported

[1]

Experimental Evidence and Methodologies

The selectivity profile is supported by several key experimental approaches:

In Vitro Deacetylase Assays: Biochemical assays using purified sirtuin proteins and fluorescently-

labeled acetylated substrates are the primary method for determining direct inhibition and calculating
potency (IC50 values). Tenovin-1 was identified as a SIRT1 and SIRT2 inhibitor through such

screens [1].
Cellular Target Engagement: In cells, Tenovin-1 treatment increases acetylation levels of known

SIRT1 and SIRT2 substrates, confirming target engagement.
SIRT1 engagement is demonstrated by increased acetylation of p53 at lysine 382 [1].

SIRT2 engagement is shown by increased acetylation of α-tubulin [1].
Functional Phenotypes: The observed biological effects of Tenovin-1, such as the induction of

cellular senescence and impaired wound healing in astrocytes, are consistent with the inhibition of
SIRT1 and SIRT2 [2].

Tenovin-1's Mechanism and Functional Pathways

The following diagram illustrates the primary mechanism of Tenovin-1 and its downstream cellular

consequences, integrating data from multiple studies [3] [4] [2].
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Key Considerations for Researchers

When planning to use Tenovin-1 in experimental models, keep these points in mind:

Context-Dependent Effects: The functional outcome of SIRT1/2 inhibition can vary by cell type and
disease context. Tenovin-1 induces senescence in astrocytes [2] but shows anti-fibrotic effects in

models of diabetic nephropathy [3] and non-alcoholic fatty liver disease [4] [5].
Comparison with Analogs: Tenovin-6, a more water-soluble analog of Tenovin-1, shows a broader

inhibition profile that includes SIRT3 [1]. Choose the compound that best fits your experimental needs
for selectivity and solubility.

In Vivo Efficacy: Tenovin-1 has demonstrated efficacy in animal models, such as Zucker Diabetic
Fatty (ZDF) rats, effectively attenuating renal [3] and hepatic fibrosis [4] [5] via antioxidant and anti-

inflammatory pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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